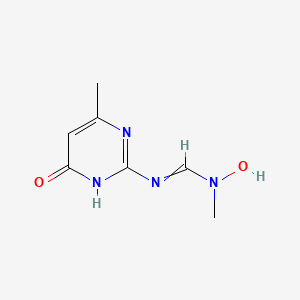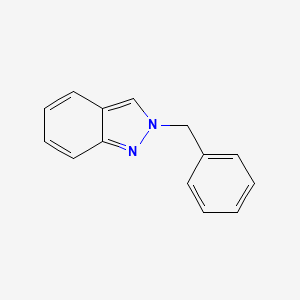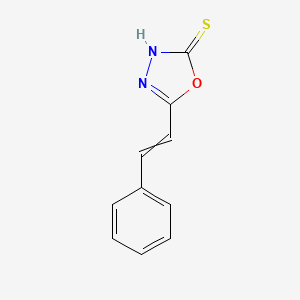![molecular formula C15H11ClN2O2 B11725871 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one](/img/structure/B11725871.png)
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one typically involves the diazotization of 2-chloroaniline followed by coupling with a suitable coupling component such as 3-hydroxy-1-phenylprop-2-en-1-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
The mechanism of action of 2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes and cellular components. The azo bond can undergo reduction to form active amines, which can interact with biological molecules, leading to various effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
- 4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol
- 3-[(Z)-{(2-Chlorophenyl)[(E)-(4-chlorophenyl)diazenyl]methylene}amino]-2-ethyl-4(3H)-quinazolinone
Uniqueness
2-[(2-Chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one is unique due to its specific structural features, including the presence of both hydroxyl and azo functional groups, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with metal ions sets it apart from other similar compounds.
特性
分子式 |
C15H11ClN2O2 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H |
InChIキー |
XAYPKFPFJGFROM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)


![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)


![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)

carbonyl}carbamate](/img/structure/B11725894.png)
![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)

